molecular formula C20H21ClFN3O2 B277852 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-fluorobenzamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-fluorobenzamide

Cat. No. B277852
M. Wt: 389.8 g/mol
InChI Key: MXNHCOVLNKUUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-fluorobenzamide, also known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied in the field of cancer research. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-fluorobenzamide 43-9006 exerts its anti-cancer effects by inhibiting several key signaling pathways involved in cancer cell growth and survival. It targets the RAF/MEK/ERK pathway, which is frequently dysregulated in cancer cells, as well as the VEGF and PDGF pathways, which are involved in angiogenesis and tumor growth. By inhibiting these pathways, this compound 43-9006 can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a wide range of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. It also inhibits angiogenesis and tumor growth by targeting the VEGF and PDGF pathways.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-fluorobenzamide 43-9006 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied in vitro and in vivo. It is also commercially available, making it easy to obtain for research purposes. However, this compound 43-9006 has some limitations for use in lab experiments. It is a potent inhibitor of several key signaling pathways, which can make it difficult to interpret the results of experiments. It can also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-fluorobenzamide 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of more potent and selective kinase inhibitors that can target specific cancer cell types. Additionally, there is ongoing research into the use of this compound 43-9006 in combination with immunotherapies for the treatment of cancer.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-fluorobenzamide 43-9006 involves several steps, starting with the reaction of 4-fluoroaniline with 3-chloro-4-(4-propionyl-1-piperazinyl)benzoyl chloride. This intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product. The synthesis of this compound 43-9006 is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-fluorobenzamide 43-9006 has been extensively studied for its potential use in the treatment of cancer. It is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in cancer cell growth and survival. Studies have shown that this compound 43-9006 can inhibit the growth of a wide range of cancer cell types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

properties

Molecular Formula

C20H21ClFN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C20H21ClFN3O2/c1-2-19(26)25-11-9-24(10-12-25)18-8-7-16(13-17(18)21)23-20(27)14-3-5-15(22)6-4-14/h3-8,13H,2,9-12H2,1H3,(H,23,27)

InChI Key

MXNHCOVLNKUUFJ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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